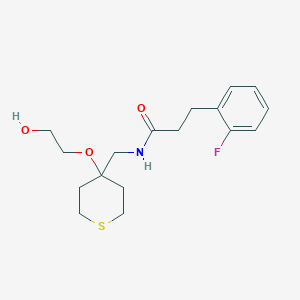

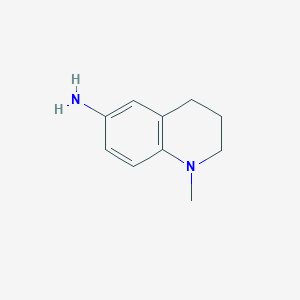

![molecular formula C19H20FN5O3S B2496067 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 852170-10-6](/img/structure/B2496067.png)

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study and development of pyrimidinone derivatives have been a subject of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with a pyrimidinone core structure have been synthesized and evaluated for various biological activities, including antitumor, antimicrobial, and antiviral properties.

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions of appropriate precursors, such as amino esters and keto esters, in the presence of suitable catalysts or activating agents. For example, the synthesis of thieno[2,3-d]pyrimidin-4-ones was achieved through the condensation of dimethyl- and trimethylene-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH (Elmuradov et al., 2011).

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antitumor Activity : A study focused on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material. These compounds displayed good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential for developing new antimicrobial agents (A. Hossan et al., 2012).

Anticonvulsant and Antidepressant Properties : Another research explored the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Some derivatives showed significant anticonvulsant activity and were more efficient than the reference drug, carbamazepine, in pharmacological tests (Hong-jian Zhang et al., 2016).

Anti-HIV-1 Activity : Research into the synthesis and evaluation of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones revealed compounds with virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), suggesting their potential in HIV-1 treatment strategies (M. Novikov et al., 2004).

Anticancer Research : A study on the synthesis of amino acid ester derivatives containing 5-fluorouracil indicated selective antitumor activities, highlighting the role of chemical synthesis in developing new anticancer compounds (J. Xiong et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3S/c1-4-13-22-16-15(18(27)25(3)19(28)24(16)2)17(23-13)29-10-14(26)21-9-11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIHGKTXADUZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

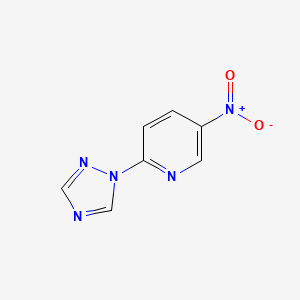

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)

![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

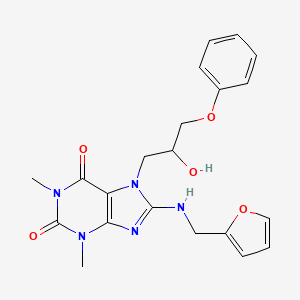

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

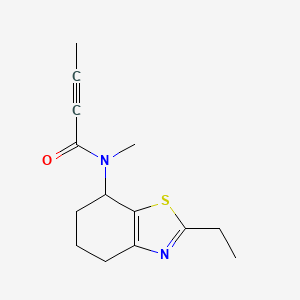

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)